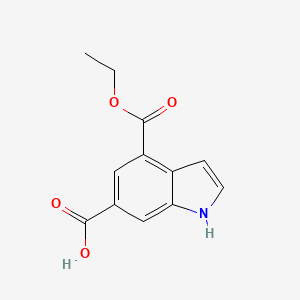

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxycarbonyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSYZAVLPRNTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an indole core with ethoxycarbonyl and carboxylic acid functional groups, which are significant for its biological interactions. The presence of these groups may enhance its solubility and reactivity, contributing to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

- Antiviral Activity : Research indicates that derivatives of indole compounds can inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, structural modifications on indole derivatives have shown improved inhibitory effects against integrase with IC50 values significantly lower than that of the parent compound .

- Anticancer Properties : Indole derivatives have been studied for their ability to target key receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These targets are often overexpressed in tumors, making them viable candidates for therapeutic intervention .

1. Antiviral Activity Against HIV-1

A study evaluated the integrase inhibitory effects of various indole derivatives, including those structurally related to this compound. The results indicated that modifications at specific positions on the indole ring could enhance antiviral potency. For example, a derivative exhibited an IC50 value of 0.13 μM, showcasing significant improvement over earlier compounds .

2. Anticancer Efficacy

Another study focused on the synthesis of new indole-6-carboxylic acid derivatives aimed at inhibiting EGFR and VEGFR pathways. The findings suggested that certain derivatives displayed promising cytotoxic activities against cancer cell lines, with effective inhibition observed at low micromolar concentrations .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act by chelating metal ions essential for enzyme function, particularly in viral replication processes such as those mediated by HIV-1 integrase .

- Receptor Modulation : By targeting receptors like EGFR and VEGFR, the compound can interfere with signaling pathways that promote tumor growth and angiogenesis .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Receptor | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | 0.13 | |

| Anticancer | EGFR | 10.06 | |

| Anticancer | VEGFR | 15.70 |

Table 2: Structural Modifications and Their Effects

| Modification Position | Compound Variant | IC50 Value (μM) | Observed Effect |

|---|---|---|---|

| C2 | Derivative A | 0.13 | Significant increase in activity |

| C3 | Derivative B | 10.06 | Enhanced receptor binding |

| C6 | Derivative C | 15.70 | Moderate activity improvement |

Scientific Research Applications

Synthesis and Structural Characteristics

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid can be synthesized through various methods involving indole derivatives. The compound features an ethoxycarbonyl group at the 4-position and a carboxylic acid at the 6-position, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 233.23 g/mol.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against viruses such as SARS-CoV-2, demonstrating inhibition of viral replication in vitro . The mechanism often involves interference with viral integration processes, making these compounds promising candidates for antiviral drug development.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Research has indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including liver cancer (Huh7), breast cancer (MCF7), and colorectal cancer (HCT116) . These compounds can induce cell cycle arrest and downregulate cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Integrase Inhibition : Similar indole derivatives have been shown to inhibit integrase enzymes in viruses like HIV, suggesting a potential pathway for therapeutic intervention . The binding mode analysis indicates that the indole nucleus can chelate metal ions essential for integrase activity.

- Cell Cycle Modulation : Indole derivatives can affect the cell cycle by modulating the expression of key proteins involved in cell division, leading to apoptosis in cancer cells .

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the applications of indole derivatives similar to this compound:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties between 4-(ethoxycarbonyl)-1H-indole-6-carboxylic acid and analogous compounds:

Physicochemical Properties

- Lipophilicity : The ethoxycarbonyl group in the target compound increases logP compared to methoxycarbonyl analogs (e.g., 4-(methoxycarbonyl)-1H-indole-6-carboxylic acid) .

- Acidity : The carboxylic acid at position 6 in the target compound may exhibit a lower pKa than derivatives with COOH at position 2 (e.g., 6-methoxy-1H-indole-2-carboxylic acid) due to electronic effects of the indole ring .

- Solubility: The dimethylamino group in 3-substituted analogs improves aqueous solubility, whereas cyano or ethoxycarbonyl groups reduce it .

Preparation Methods

Hydrolysis of Methyl or Ethyl Indole-6-carboxylates

A common and effective route to prepare 4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid involves the hydrolysis of methyl or ethyl esters of indole-6-carboxylate derivatives using lithium hydroxide monohydrate or potassium hydroxide in mixed solvent systems.

- Starting Material: Methyl or ethyl indole-6-carboxylate

- Reagents: Lithium hydroxide monohydrate or potassium hydroxide

- Solvents: Mixtures of tetrahydrofuran (THF), methanol (MeOH), and water

- Conditions: Stirring at elevated temperatures (60–80 °C) for several hours (6–16 h)

- Workup: Removal of organic solvents by concentration, acidification with hydrochloric acid to precipitate the acid, filtration, and drying

These hydrolysis reactions convert the ester group into the corresponding carboxylic acid, maintaining the ethoxycarbonyl substituent at the 4-position intact.

Base-Mediated Hydrolysis with pH Control and Purification

Another detailed approach involves the use of potassium hydroxide in methanol/water mixtures with careful pH control and temperature regulation to optimize conversion and purity.

- Dissolution of the ester precursor in methanol

- Preparation of concentrated KOH aqueous solution

- Dropwise addition of KOH to the methanol solution under vigorous stirring and cooling (20–25 °C) to maintain pH ≥ 11

- Prolonged stirring (overnight) with pH adjustments as needed

- Removal of ethanol by rotary evaporation at temperatures below 30 °C

- Acidification to pH 5–7 to precipitate the acid product

- Filtration and drying of the precipitate

This method is adapted from similar indole carboxylic acid preparations and ensures high purity by controlling exothermic reactions and avoiding decomposition.

Alternative Synthetic Routes and Catalytic Methods

While the primary preparation involves hydrolysis, related literature describes palladium- or copper-catalyzed synthetic methodologies for indole derivatives with ethoxycarbonyl groups, mainly focusing on constructing the indole core or introducing substituents before hydrolysis steps.

For example, copper-catalyzed reactions of terminal alkynes with nitrones or palladium-catalyzed intramolecular aminations have been used to synthesize ethoxycarbonyl-substituted indole derivatives, which can be further processed to the target acid.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl indole-6-carboxylate | LiOH·H2O, THF/MeOH/H2O, 60 °C, 6 h | 95 | Acidification with 50% HCl, tan powder |

| 2 | Methyl indole-6-carboxylate | LiOH, THF/H2O, 80 °C, 16 h | 88 | Acidified to pH <1, white solid |

| 3 | Methyl indole-6-carboxylate | LiOH 3M in MeOH, reflux 1 h | 85 | Extraction with AcOEt, yellow solid |

| 4 | Ethyl indole-6-carboxylate salt | KOH in MeOH/H2O, pH ≥ 11, 20–25 °C, overnight | Not specified | Controlled pH, rotary evaporation, filtration |

Research Findings and Notes

- The hydrolysis of methyl or ethyl esters using lithium hydroxide or potassium hydroxide is highly efficient, with yields typically above 85%.

- Maintaining reaction temperature between 60–80 °C and pH above 11 during hydrolysis favors complete conversion without side reactions.

- Acidification after hydrolysis is critical for precipitating the carboxylic acid product with high purity.

- Removal of organic solvents under mild conditions (rotary evaporation below 30 °C) prevents decomposition.

- The presence of ethoxycarbonyl substituent at the 4-position remains stable under these hydrolysis conditions.

- Catalytic methods exist for constructing substituted indoles with ethoxycarbonyl groups but are generally used prior to hydrolysis steps.

Q & A

Q. What are the recommended synthetic routes for 4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via condensation reactions involving indole derivatives and ethyl chloroformate. A general approach involves refluxing 1H-indole-6-carboxylic acid with ethyl chloroformate in acetic acid with sodium acetate as a catalyst . To optimize purity, recrystallization from acetic acid or DMF/acetic acid mixtures is recommended. Monitoring reaction progress via TLC or HPLC ensures minimal side products like unreacted starting materials or over-esterified derivatives.

Q. How can the compound’s stability be assessed under varying storage conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light to assess degradation products via LC-MS.

- Humidity sensitivity : Storage at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, followed by HPLC analysis . Note: Data gaps exist for this compound’s specific stability profile, so extrapolation from structurally similar indole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) is advised .

Q. What analytical methods are suitable for characterizing this compound?

- Structural confirmation : Use - and -NMR to verify the ethoxycarbonyl and carboxylic acid moieties. Key peaks include δ ~1.3 ppm (ethoxy CH) and δ ~165–170 ppm (carboxylic acid C=O) .

- Purity assessment : HPLC with a C18 column and UV detection at 254 nm.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] or [M−H] .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR signals) be resolved during characterization?

Contradictory NMR peaks may arise from tautomerism (e.g., keto-enol forms) or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign ambiguous protons and carbons.

- Deuterium exchange experiments to detect labile protons (e.g., carboxylic acid -OH) . For persistent issues, compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies are effective for modifying the compound to enhance its bioactivity while retaining core functionality?

- Derivatization : Replace the ethoxy group with other esters (e.g., methyl, tert-butyl) to alter lipophilicity.

- Hybridization : Introduce substituents (e.g., halogens, methoxy) at the indole C4 or C7 positions via electrophilic substitution .

- Metal coordination : Test coordination with transition metals (e.g., Cu, Zn) to improve pharmacological properties .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Inconsistent cytotoxicity may stem from:

- Cellular uptake variations : Measure intracellular concentrations via LC-MS.

- Metabolic stability : Perform hepatic microsome assays to assess metabolic degradation.

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity . Normalize data using reference compounds (e.g., doxorubicin for apoptosis studies) .

Methodological Guidance Table

Key Data Gaps and Research Opportunities

- Physicochemical properties : Melting point, solubility, and logP values are unavailable; experimental determination is critical for formulation studies.

- Toxicological data : Acute toxicity (LD) and mutagenicity (Ames test) remain uncharacterized .

- Mechanistic studies : Target identification via proteomics or thermal shift assays could elucidate its biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.